5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine

Medicinal Chemistry PROTAC Linker Design Click Chemistry

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic building block comprising a pyrimidine core substituted at the 5-position with bromine and at the 2-position with a 3-methylidenepiperidin-1-yl group. This compound belongs to the broader class of 5-bromo-2-substituted pyrimidines, which are recognized as key synthetic intermediates for active pharmaceutical ingredients, including p38 kinase inhibitors and DNA-PK inhibitors.

Molecular Formula C10H12BrN3
Molecular Weight 254.131
CAS No. 2028446-74-2
Cat. No. B2831828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine
CAS2028446-74-2
Molecular FormulaC10H12BrN3
Molecular Weight254.131
Structural Identifiers
SMILESC=C1CCCN(C1)C2=NC=C(C=N2)Br
InChIInChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2
InChIKeyCARNSPGRYZADRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2028446-74-2): Core Structure & Procurement-Relevant Identity


5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic building block comprising a pyrimidine core substituted at the 5-position with bromine and at the 2-position with a 3-methylidenepiperidin-1-yl group . This compound belongs to the broader class of 5-bromo-2-substituted pyrimidines, which are recognized as key synthetic intermediates for active pharmaceutical ingredients, including p38 kinase inhibitors and DNA-PK inhibitors [1]. The presence of both an aryl bromide handle and an exocyclic methylidene moiety on the piperidine ring distinguishes it from simpler 2-aminopyrimidine building blocks, offering two orthogonal vectors for downstream functionalization.

Why 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine Cannot Be Casually Replaced by Common Pyrimidine Building Blocks


Generic 5-bromo-2-aminopyrimidine analogs (e.g., 5-bromo-2-(piperidin-1-yl)pyrimidine) lack the exocyclic double bond that defines the methylidenepiperidine portion of the target compound. This structural feature is critical for applications requiring a geometrically constrained, trigonal carbon for further derivatization (e.g., Michael addition, epoxidation, or cycloaddition chemistry). Procurement decisions based solely on the pyrimidine core ignore the functional value of the methylidene handle—a vector that is entirely absent in saturated piperidine analogs. Consequently, substituting with a 5-bromo-2-(piperidin-1-yl)pyrimidine or a 5-bromo-2-(3-methylpiperidin-1-yl)pyrimidine results in a complete loss of the alkene reactivity that enables downstream diversification strategies in medicinal chemistry campaigns.

Differentiation Evidence for 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine: Quantitative Comparisons with Closest Analogs


Structural Uniqueness: Exocyclic Methylidene vs. Saturated Piperidine Analogs

The 3-methylidenepiperidine substituent introduces an sp²-hybridized carbon that is structurally absent in the widely used 5-bromo-2-(piperidin-1-yl)pyrimidine (CAS 57356-64-6) and its 3-methylpiperidine analog. While direct biological activity comparisons are not available in the public domain for this specific compound, the patent literature explicitly identifies 5-bromo-2-substituted pyrimidines as privileged scaffolds for p38 and DNA-PK inhibitor programs, where substitution at the 2-position dramatically modulates potency [1]. The methylidene group provides a unique geometric constraint (bond angle ~120° vs. ~109.5° for sp³) that alters the three-dimensional orientation of any attached pharmacophore relative to the pyrimidine core.

Medicinal Chemistry PROTAC Linker Design Click Chemistry

Halogen Reactivity: C5-Br as a Cross-Coupling Handle vs. C5-Cl Analog

The C5 bromine atom provides superior oxidative addition reactivity compared to the C5-chloro analog 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine . In palladium-catalyzed cross-coupling reactions, C–Br bonds undergo oxidative addition approximately 10–100 times faster than C–Cl bonds under identical conditions [1]. This directly impacts reaction yield, catalyst loading, and reaction temperature requirements in library synthesis.

Suzuki Coupling Buchwald-Hartwig Amination Negishi Coupling

Piperidine-Linked Aminopyrimidine Scaffold: Validated Pharmacophore in Antiviral Research

Crystal structure analysis (PDB 3M8Q) of piperidine-linked aminopyrimidine derivatives demonstrates that this scaffold class maintains potency against clinically relevant HIV-1 reverse transcriptase mutants, including K103N/Y181C and Y188L [1]. While the specific compound 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a synthetic precursor rather than a final drug candidate, its core architecture maps onto the validated pharmacophore. The methylidene substituent provides a unique derivatization point not available in the published series, potentially enabling access to unexplored chemical space around the NNRTI binding pocket.

HIV-1 NNRTI Drug Resistance K103N/Y181C Mutant

Synthetic Accessibility: One-Step Protocol from 2-Bromomalonaldehyde and Amidines

Patent CN110642788A describes a scalable one-step synthesis for 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidine derivatives [1]. This methodology contrasts with multi-step routes often required for chlorinated or alkylthio-substituted analogs. The methylidenepiperidine amidine precursor can be prepared via Mannich cyclization methodology [2], establishing a convergent synthetic route that is amenable to parallel library synthesis.

Process Chemistry Scale-Up Building Block Supply

Procurement-Relevant Application Scenarios for 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine


PROTAC Linker Design: Exploiting the Methylidene as a Conjugation Handle

The exocyclic methylidene group can serve as a site for thiol-ene click chemistry, enabling conjugation of E3 ligase ligands to the pyrimidine scaffold without perturbing the C5-Br cross-coupling handle. This orthogonal reactivity (C5-Br for Pd-mediated coupling; C3-methylene for radical thiol-ene) is a key differentiator that saturated piperidine analogs cannot offer [1]. In BCR-ABL PROTAC programs where pyrimidine-containing linkers have shown degradation activity, the methylidene-substituted building block provides a structurally distinct entry point for linker diversification [2].

Kinase Inhibitor Fragment Library: p38/DNA-PK Scaffold Diversification

Patent literature identifies 5-bromo-2-substituted pyrimidines as critical intermediates for p38 kinase inhibitors (CAS 294849-97-1) and DNA-PK inhibitors (CAS 1476071-49-4) [1]. Incorporating the 3-methylidenepiperidine moiety at the 2-position alters the vector exiting the pyrimidine core compared to simple aniline or saturated amine substituents, potentially accessing sub-pockets not engaged by existing inhibitors. The combination of C5-Br for late-stage SAR exploration and the methylidene constraint for spatial orientation makes this compound valuable for fragment-based drug discovery libraries where scaffold novelty is a key selection criterion.

Antiviral Research: NNRTI Scaffold Expansion via Methylidene Derivatization

The piperidine-linked aminopyrimidine series represented by PDB 3M8Q demonstrates potent activity against drug-resistant HIV-1 strains [1]. 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine provides a synthetic entry point to this chemotype with an additional functionalization site (the methylidene) that is absent in the published N-benzyl derivatives. Researchers pursuing novel NNRTIs with improved resistance profiles can use this compound to generate focused libraries through sequential C5 cross-coupling and C3-methylene derivatization, exploring chemical space not protected by existing composition-of-matter patents.

Custom Synthesis Starting Material: Multi-Kilogram Scale-Up Feasibility

The one-step protocol described in CN110642788A for 5-bromo-2-substituted pyrimidines [1], combined with established Mannich cyclization routes to methylidenepiperidines [2], provides a scalable synthetic pathway. For CROs and CDMOs offering custom synthesis services, this compound represents a viable starting material for multi-gram to kilogram campaigns, with convergent assembly minimizing the number of isolated intermediates and associated analytical release testing burden.

Quote Request

Request a Quote for 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.